molecular formula C17H14N6O3S B2948887 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034551-85-2

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2948887
CAS No.: 2034551-85-2
M. Wt: 382.4
InChI Key: WUXHKXNRIWGECB-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a 1,2,4-oxadiazole ring substituted with a 6-ethoxypyridin-3-yl moiety. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules due to their ability to engage in π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3S/c1-2-25-14-6-4-11(8-18-14)16-20-15(26-21-16)9-19-17(24)10-3-5-12-13(7-10)23-27-22-12/h3-8H,2,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXHKXNRIWGECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Thiadiazole : Another five-membered ring that includes sulfur and nitrogen.

Molecular Formula

The molecular formula for this compound is C15H15N5O2SC_{15}H_{15}N_5O_2S, with a molecular weight of approximately 325.38 g/mol.

Anticancer Properties

Research indicates that compounds containing the oxadiazole and thiadiazole moieties exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways associated with tumor growth.
  • Case Studies : In vitro studies have shown that similar compounds can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

  • Inhibition of Pathogens : Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains, potentially making it useful in treating infections.
  • Synergistic Effects : Combination studies with other antibiotics indicate enhanced efficacy against resistant strains.

Anti-inflammatory Effects

Compounds with similar structures have also been reported to possess anti-inflammatory properties. The proposed mechanisms include:

  • Cytokine Modulation : These compounds may modulate the release of pro-inflammatory cytokines, thereby reducing inflammation.
  • Case Studies : Animal models have demonstrated reduced inflammation markers after administration of related compounds.

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces inflammation markers

Detailed Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of benzo[c][1,2,5]thiadiazole exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
  • Antimicrobial Testing : Research conducted by the International Journal of Antimicrobial Agents found that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
  • Inflammation Models : In vivo studies highlighted in Pharmacology Reports indicated that administration of related compounds resulted in decreased levels of TNF-alpha and IL-6 in animal models subjected to inflammatory challenges.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole Derivatives with Pyridinyl Substituents

Compounds with analogous 1,2,4-oxadiazole cores but varying pyridinyl substituents (e.g., 6-fluoro, 6-bromo, or 2-cyano-4-nitrophenyl groups) have been synthesized and characterized (). For example:

  • 3-(3-(6-Bromopyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6c) : Bromine’s bulkiness may sterically hinder interactions, contrasting with the ethoxy group’s flexibility .

Benzo[c][1,2,5]thiadiazole-5-carboxamide Analogs

lists structurally related compounds, such as N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1226449-27-9), which replaces the ethoxypyridine with a 4-methoxyphenoxy group. The methoxyphenoxy substituent could alter lipophilicity and electronic distribution compared to the ethoxypyridine in the target compound, affecting solubility and target affinity .

Thiazole and Isoxazole Derivatives

and describe compounds with thiazole or isoxazole cores instead of 1,2,4-oxadiazole. For instance, N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide () incorporates a thiophene-substituted isoxazole. The thiophene’s electron-rich nature may enhance π-π interactions differently than the benzo[c][1,2,5]thiadiazole in the target compound .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Analogs

Compound Name Core Structure Substituent on Oxadiazole Molecular Formula Molecular Weight Reference
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole 6-ethoxypyridin-3-yl C₁₉H₁₅N₅O₃S 409.42 g/mol
3-(3-(6-Fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6b) Carbazole 6-fluoropyridin-3-yl C₂₅H₂₁FN₄O₂ 444.46 g/mol
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole 4-methoxyphenoxy C₂₀H₁₈N₄O₄S 410.44 g/mol
N-([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)ethanamine hydrochloride Ethylamine 4-methylphenyl C₁₂H₁₆ClN₃O 253.73 g/mol

Research Findings and Implications

  • Synthetic Flexibility : and highlight the use of classic coupling reagents (e.g., EDCI, HOBt) for amide bond formation, a method likely applicable to the target compound’s synthesis .
  • Structural Diversity : The benzo[c][1,2,5]thiadiazole core offers a rigid aromatic system, while the oxadiazole-pyridine linkage provides conformational flexibility, balancing target engagement and pharmacokinetic properties .

Q & A

Q. What synthetic strategies are recommended for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation and nucleophilic substitution. For example:

Oxadiazole Formation : React 6-ethoxynicotinic acid hydrazide with a nitrile source (e.g., trichloroacetonitrile) under reflux in acetonitrile to form the 1,2,4-oxadiazole core .

Methylation : Introduce the methylene bridge via alkylation using methyl iodide or bromoacetamide derivatives in DMF with K₂CO₃ as a base .

Coupling with Benzothiadiazole : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the benzo[c][1,2,5]thiadiazole-5-carboxamide moiety .

  • Critical Parameters : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. acetonitrile) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry of the oxadiazole and benzothiadiazole moieties. Pay attention to deshielded protons near electronegative groups (e.g., thiadiazole S-atoms) .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the labile oxadiazole ring .

X-ray Crystallography : Employ SHELX software for structure refinement if single crystals are obtained. Use Mo-Kα radiation (λ = 0.71073 Å) and analyze hydrogen bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the analysis of electronic properties and reactivity?

  • Methodological Answer :

Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to balance accuracy and computational cost for geometry optimization .

Electronic Properties : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, the electron-withdrawing benzothiadiazole group may lower LUMO energy, enhancing electrophilic reactivity .

Reactivity Mapping : Perform electrostatic potential (ESP) surface analysis to identify nucleophilic/electrophilic sites for targeted derivatization .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

Tautomerism Analysis : Investigate thione-thiol tautomerism (common in thiadiazoles) via variable-temperature NMR or IR spectroscopy, as tautomeric states can alter bioactivity .

Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates and identify outliers. Use cheminformatics tools (e.g., Schrödinger Suite) to model structure-activity relationships .

Q. What strategies optimize pharmacological profiling for this compound?

  • Methodological Answer :

In Silico ADMET : Predict pharmacokinetics using SwissADME or pkCSM. Focus on logP (aim for 2–5) and polar surface area (<140 Ų) to enhance blood-brain barrier penetration .

In Vivo Models : For antitumor studies, use xenograft mice with HT-29 colorectal cancer cells. Administer the compound intraperitoneally (10–50 mg/kg) and monitor tumor volume biweekly .

Metabolite Identification : Perform LC-MS/MS on plasma samples to detect Phase I/II metabolites. Hydroxylation at the ethoxy group is a likely primary metabolic pathway .

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